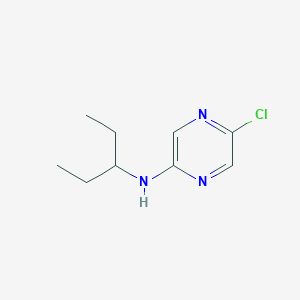

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine

Description

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine is a halogenated pyrazine derivative with a pentan-3-ylamine substituent at the 2-position of the pyrazine ring. This compound belongs to a class of pyrazin-2-amine derivatives, which are widely studied for their roles as pharmaceutical intermediates and bioactive molecules. The chloro group at the 5-position enhances electronic effects and lipophilicity, while the branched pentan-3-yl chain contributes to steric bulk and modulates solubility. Pyrazin-2-amine derivatives are frequently utilized in kinase inhibitor development, coordination chemistry, and as ligands in metal-organic frameworks .

Properties

Molecular Formula |

C9H14ClN3 |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

5-chloro-N-pentan-3-ylpyrazin-2-amine |

InChI |

InChI=1S/C9H14ClN3/c1-3-7(4-2)13-9-6-11-8(10)5-12-9/h5-7H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

HTAZXRNPMWBYOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=CN=C(C=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the replacement of the chlorine atom with various functional groups, such as hydroxyl, alkyl, or amino groups.

Scientific Research Applications

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Differences

- Halogen Substitution: The chloro group in 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine provides moderate electron-withdrawing effects compared to bromo () or fluoro () substituents.

- Alkyl vs. Aryl Substituents : The pentan-3-yl group offers a balance between lipophilicity and steric bulk, unlike dimethylamine () or cyclopentyl () groups, which may alter basicity or ring conformation.

- Positional Isomerism : Moving the chloro group from position 5 (target compound) to 3 () disrupts electronic symmetry, affecting coordination behavior with metals like Cu(II) .

Physicochemical Properties

Biological Activity

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

5-Chloro-N-(pentan-3-yl)pyrazin-2-amine belongs to the pyrazine family and is characterized by the presence of a chloro group and a pentan-3-yl side chain. Its molecular formula is C_10H_13ClN_4, with a molecular weight of approximately 228.69 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

2. Anticancer Activity

The anticancer potential of 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine has been explored in several studies focusing on its ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazine have been shown to act as selective kinase inhibitors, targeting pathways involved in tumor growth and survival. In vitro studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers .

The biological activity of 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine is believed to be mediated through several mechanisms:

- Kinase Inhibition : The compound may inhibit key kinases involved in cancer signaling pathways, such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Receptor Interaction : It may interact with specific receptors or enzymes, modulating their activity and disrupting normal cellular functions that are often hijacked by cancer cells.

Table 1: Summary of Biological Activities

Recent Studies

A recent study published in a peer-reviewed journal highlighted the synthesis of various pyrazine derivatives, including 5-Chloro-N-(pentan-3-yl)pyrazin-2-amine, emphasizing their structural activity relationship (SAR). The study found that modifications in the side chains significantly influenced their biological activity, indicating the importance of chemical structure in determining efficacy against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.